molecular formula C13H12ClNO2 B5883603 4-chloro-1-naphthyl dimethylcarbamate

4-chloro-1-naphthyl dimethylcarbamate

Cat. No.: B5883603
M. Wt: 249.69 g/mol
InChI Key: ZDZUKCUXVDXCRM-UHFFFAOYSA-N
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Description

Carbamates are widely studied for their biological activity, including insecticidal and herbicidal properties. The closest analogs referenced in the evidence include substituted styryl 4-chloro-1-naphthyl ketones (chalcones) and pyrazolyl dimethylcarbamates like Dimetilan ().

Properties

IUPAC Name

(4-chloronaphthalen-1-yl) N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-15(2)13(16)17-12-8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZUKCUXVDXCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-naphthyl dimethylcarbamate typically involves the reaction of 4-chloro-1-naphthol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

4-chloro-1-naphthol+dimethylcarbamoyl chloride4-chloro-1-naphthyl dimethylcarbamate+HCl\text{4-chloro-1-naphthol} + \text{dimethylcarbamoyl chloride} \rightarrow \text{4-chloro-1-naphthyl dimethylcarbamate} + \text{HCl} 4-chloro-1-naphthol+dimethylcarbamoyl chloride→4-chloro-1-naphthyl dimethylcarbamate+HCl

Industrial Production Methods

In industrial settings, the production of 4-chloro-1-naphthyl dimethylcarbamate may involve continuous flow systems to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, can improve the reaction rate and selectivity, leading to higher yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-naphthyl dimethylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-chloro-1-naphthol and dimethylamine.

    Oxidation: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Hydrolysis Agents: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products

    Substitution: 4-amino-1-naphthyl dimethylcarbamate, 4-thio-1-naphthyl dimethylcarbamate

    Hydrolysis: 4-chloro-1-naphthol, dimethylamine

    Oxidation: Naphthoquinones

Scientific Research Applications

4-chloro-1-naphthyl dimethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-1-naphthyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Styryl 4-Chloro-1-Naphthyl Ketones

describes the synthesis of substituted styryl 4-chloro-1-naphthyl ketones [(2E)-1-(4-chloro-1-naphthyl)-3-phenyl-2-propen-1-ones] via microwave-assisted condensation.

  • Yields : >87% under optimized microwave conditions .
  • Spectral Data : IR, ¹H, and ¹³C NMR spectra correlate with Hammett substituent constants, revealing electronic effects on carbonyl (C=O) and α-protons .

Pyrazolyl Dimethylcarbamates (Dimetilan)

Dimetilan () is a carbamate insecticide with the structure carbamic acid dimethyl-1-[(dimethylamino)carbonyl]-5-methyl-1H-pyrazol-3-yl ester. Key features include:

  • Synergistic Toxicity : Acts as an acetylcholinesterase inhibitor, common among carbamate pesticides.
  • Regulatory Status : Listed in emergency exposure guidelines due to acute toxicity risks .

Functional and Structural Comparison Table

Parameter Substituted Styryl 4-Chloro-1-Naphthyl Ketones Dimetilan (Pyrazolyl Dimethylcarbamate)
Core Structure Naphthyl chalcone (non-carbamate) Pyrazolyl carbamate
Synthetic Method Microwave-assisted condensation Not specified in evidence
Yield >87% Not available
Key Applications Organic intermediates (e.g., dyes, pharmaceuticals) Insecticide
Toxicity Profile Not reported High acute toxicity (regulatory concern)
Spectral Analysis IR, NMR correlated with Hammett constants Not detailed in evidence

Research Findings and Limitations

  • Substituent Effects : In chalcones, electron-withdrawing groups (e.g., -Cl) stabilize carbonyl groups and deshield α-protons, as shown by NMR shifts . This could parallel electronic effects in carbamate derivatives.
  • Lack of Direct Data: The absence of data on 4-chloro-1-naphthyl dimethylcarbamate limits precise comparisons. For example, its insecticidal efficacy or metabolic stability cannot be inferred without experimental studies.
  • Regulatory Gaps : Unlike Dimetilan, which is regulated for acute exposure, the safety profile of the queried compound remains unstudied .

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